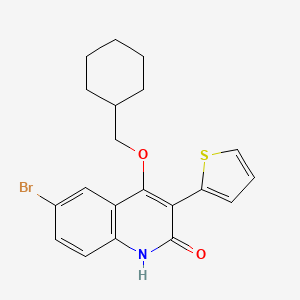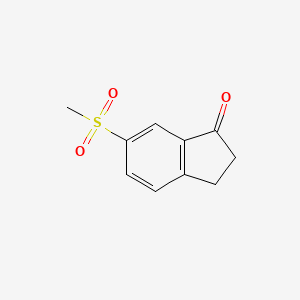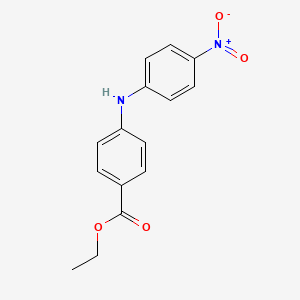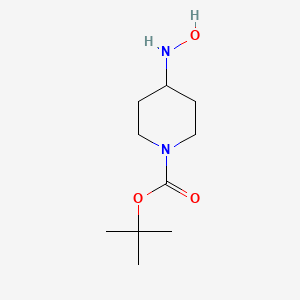
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyridine and quinoline derivatives under specific conditions. For instance, the reaction might involve the use of halogenating agents to introduce the chloro and iodo substituents, followed by hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline core or the substituents.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Imidazo[1,2-a]pyridines
- Pyridopyrimidines
Uniqueness
What sets 7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one apart is its unique combination of substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H8ClIN2O2 |
|---|---|
Peso molecular |
398.58 g/mol |
Nombre IUPAC |
7-chloro-4-hydroxy-6-iodo-3-pyridin-3-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H8ClIN2O2/c15-9-5-11-8(4-10(9)16)13(19)12(14(20)18-11)7-2-1-3-17-6-7/h1-6H,(H2,18,19,20) |
Clave InChI |
UECYVISPHUXMFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




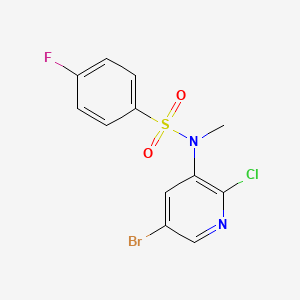



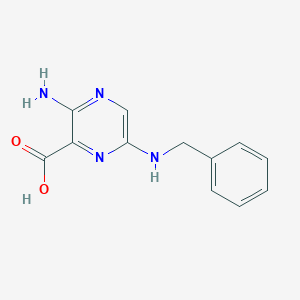
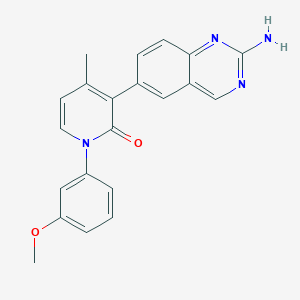

![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
